Saridegib

Catalog No.
S548744
CAS No.
1037210-93-7
M.F
C29H48N2O3S
M. Wt
504.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saridegib

CAS Number

1037210-93-7

Product Name

Saridegib

IUPAC Name

N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide

Molecular Formula

C29H48N2O3S

Molecular Weight

504.8 g/mol

InChI

InChI=1S/C29H48N2O3S/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29/h17,19-23,25-27,30-31H,6-16H2,1-5H3/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-/m0/s1

InChI Key

HZLFFNCLTRVYJG-WWGOJCOQSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1

solubility

Soluble in DMSO

Synonyms

IPI 926; IPI-926; IPI926; Saridegib; Patidegip.

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1

The exact mass of the compound Saridegib is 504.33856 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Veratrum Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Saridegib, also known as IPI-926, is a small molecule inhibitor that targets a protein called smoothened homologue (SMO). SMO is part of the hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue repair in adults. However, abnormal activation of this pathway can contribute to cancer development [].

Inhibition of the Hedgehog Signaling Pathway

Research suggests that Saridegib functions by binding to the SMO protein, thereby blocking its activity and preventing the downstream effects of the hedgehog signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting SMO, Saridegib has the potential to disrupt cancer cell growth and promote cell death [].

Potential Applications in Cancer Treatment

Preclinical studies using cell lines and animal models have shown promise for Saridegib in treating various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer [, ]. These studies suggest that Saridegib may be effective in shrinking tumors and improving survival rates.

Here's a breakdown of some specific research areas:

  • Basal Cell Carcinoma: Basal cell carcinoma is the most common type of skin cancer. Studies have shown that Saridegib can be effective in treating advanced or metastatic basal cell carcinoma, especially in cases where other treatment options have failed [].
  • Medulloblastoma: Medulloblastoma is an aggressive form of brain cancer that primarily affects children. Research suggests that Saridegib may be beneficial in treating medulloblastoma, particularly in combination with other therapies.
  • Pancreatic Cancer: Pancreatic cancer is a highly aggressive and difficult-to-treat malignancy. Studies have investigated the use of Saridegib, alone or in combination with other chemotherapeutic agents, for pancreatic cancer treatment. However, the results have been mixed, and further research is needed to determine its efficacy in this context.

It is important to note that these are just a few examples, and research on Saridegib for various cancers is ongoing.

Please note:

  • While Saridegib shows promise in preclinical studies, its effectiveness and safety in humans need further evaluation through clinical trials.
  • This information is for general knowledge purposes only and should not be interpreted as medical advice.

Saridegib, also known as IPI-926, is an experimental compound primarily investigated for its potential in treating various cancers, including hematologic malignancies like myelofibrosis and ligand-dependent tumors such as chondrosarcoma. It functions as a potent inhibitor of the Hedgehog signaling pathway by specifically targeting the G protein-coupled receptor Smoothened. Saridegib is a semi-synthetic derivative of cyclopamine, which is extracted from the plant Veratrum californicum and modified through a series of

Saridegib's synthesis involves several key chemical transformations starting from cyclopamine. The process includes:

  • Extraction: Cyclopamine is extracted from Veratrum californicum.
  • Modification: The compound undergoes semi-synthetic modifications to enhance its pharmacological properties.
  • Reactions: Specific reactions include:
    • Alkylation and acylation to modify functional groups.
    • Reduction and oxidation steps to achieve desired stereochemistry and functionalization .

The detailed mechanisms of these reactions can be complex, often involving multiple steps to ensure high yield and purity of the final product.

Saridegib exhibits significant biological activity as a Hedgehog pathway inhibitor. Its primary mechanism involves binding to the Smoothened receptor, thereby inhibiting downstream signaling that contributes to tumor growth and maintenance. Preclinical studies have demonstrated its effectiveness in reducing GLI1 mRNA levels, which are associated with tumorigenesis in various cancers . Clinical trials have shown that while Saridegib is generally well tolerated, its efficacy as a monotherapy in conditions like myelofibrosis has been limited, leading to the termination of some studies due to low response rates .

The synthesis of Saridegib typically follows these methods:

  • Isolation of Cyclopamine: Harvested from Veratrum californicum.
  • Chemical Modifications:
    • Alkylation: Introduction of alkyl groups to enhance solubility and bioavailability.
    • Oxidation/Reduction: Adjusting oxidation states to optimize activity.
    • Purification: Techniques such as chromatography are used to isolate the final product .

These methods aim to produce Saridegib with high purity and specific activity against cancer cells.

Saridegib is primarily being explored for its applications in oncology, particularly for:

  • Treatment of hematologic malignancies such as myelofibrosis.
  • Targeting ligand-dependent tumors like chondrosarcoma.
  • Investigating its role in combination therapies with other cancer treatments due to its unique mechanism of action .

The compound's ability to inhibit the Hedgehog pathway makes it a candidate for cancers where this pathway is aberrantly activated.

Interaction studies have focused on Saridegib's pharmacodynamics and pharmacokinetics, assessing how it interacts with various biological systems:

  • In vitro Studies: Demonstrated downregulation of Hedgehog target genes in cancer cell lines.
  • In vivo Studies: Evaluated its effects on tumor growth in mouse models, showing promise in specific contexts but limited efficacy in others .
  • Toxicity Profiles: Common adverse effects include low-grade gastrointestinal issues and elevations in liver enzymes, suggesting a need for careful monitoring during treatment .

Saridegib belongs to a class of compounds known as Hedgehog pathway inhibitors. Other similar compounds include:

Compound NameMechanism of ActionUnique Features
GDC-0449Smoothened antagonistFirst-in-class; FDA approved for basal cell carcinoma
LDE225 (NVP-LDE225)Smoothened antagonistSelective; designed for improved potency
PatidegibSmoothened antagonistSimilar structure; focuses on skin cancers

Uniqueness of Saridegib

Saridegib is unique among these compounds due to its semi-synthetic origin from cyclopamine, providing distinct pharmacological properties compared to fully synthetic counterparts. Its specific targeting of the Smoothened receptor within the Hedgehog pathway sets it apart in terms of potential therapeutic applications and side effect profiles .

Saridegib’s systematic IUPAC name is N-[(3R,3'R,3aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide. The molecular formula is C₂₉H₄₈N₂O₃S, with a molecular weight of 504.77 g/mol.

Structurally, saridegib is derived from cyclopamine, a steroidal alkaloid isolated from Veratrum californicum (California corn lily). Modifications to cyclopamine’s A-ring and D-homo configuration enhance its stability and bioavailability compared to the parent compound. Key features include:

  • A spiro[furopyridine-naphthoazulene] core.
  • A methanesulfonamide group critical for Smoothened (SMO) receptor binding.
  • Methyl substitutions at positions 3', 6', 11, and 12b.

Synthesis and Manufacturing

The synthesis begins with cyclopamine extracted from Veratrum californicum, followed by semi-synthetic modifications:

  • A-ring functionalization: Introduction of the methanesulfonamide group enhances target affinity.
  • D-homologation: Expansion of the D-ring improves metabolic stability.
  • Stereochemical optimization: Chiral centers at C3, C3', and C6' are preserved to maintain activity.

The final product is characterized by high purity (≥98%) and stability under recommended storage conditions (−20°C).

Physicochemical Properties

PropertyValueSource
SolubilitySoluble in DMSO
LogP5.0288
Topological PSA67.43 Ų
Rotatable bonds2
Hydrogen bond donors2

Saridegib exhibits high plasma protein binding (>95%) and minimal interaction with human α-1 acid glycoprotein, contributing to its prolonged half-life.

Saridegib, with the CAS number 1037210-93-7, is a semi-synthetic derivative of the natural alkaloid cyclopamine [1] [2]. The compound possesses the molecular formula C₂₉H₄₈N₂O₃S and a molecular weight of 504.77 g/mol [3] [4] [1]. The exact mass is precisely 504.3386 g/mol, with a monoisotopic mass of the same value [4] [5].

The complete IUPAC nomenclature for saridegib is N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide [6]. The compound is classified as a member of piperidines and belongs to the category of synthetic organic compounds [2] [6].

Physical Properties

Appearance and Physical Form

Saridegib appears as a solid powder with a white to off-white color [7] [8]. The compound exists in crystalline form under standard conditions and maintains stability when stored appropriately [9] [8].

Density and Thermal Properties

The predicted density of saridegib is 1.17 ± 0.1 g/cm³ at 20°C and 760 Torr [10] [11]. While specific melting point data for saridegib is not well-documented in the literature, the compound demonstrates thermal stability under normal storage conditions [9] [8].

Molecular Geometry and Structural Features

Stereochemistry

Saridegib contains multiple chiral centers that contribute to its three-dimensional structure and biological activity [4] [2]. The compound exists as a specific stereoisomer with defined spatial arrangements at each chiral carbon, which is critical for its pharmacological activity [12] [13].

Chemical Bonding

The molecular structure features several important structural elements:

Lipophilicity

The compound exhibits significant lipophilic character with an XLogP value of 5.65 [15] [6], indicating strong hydrophobic properties that influence its solubility profile and membrane permeability characteristics.

Solubility Properties

Organic Solvents

Saridegib demonstrates good solubility in DMSO at 10.0 mg/mL (equivalent to 19.81 mM) [5] [16]. The compound is also soluble in ethanol [5] [16], making these solvents suitable for stock solution preparation in research applications.

Aqueous Solubility

The compound is insoluble in water [17], which is consistent with its high lipophilicity (XLogP = 5.65) [15] [6]. This poor aqueous solubility presents formulation challenges for pharmaceutical development and influences its bioavailability profile.

Residual Solvents

Analysis of pharmaceutical-grade saridegib reveals the presence of various residual solvents from manufacturing processes:

  • Acetone: 720 ppm [18]
  • Acetonitrile: <41 ppm [18]
  • 2-Propanol: 81,147 ppm [18]

Spectroscopic and Analytical Properties

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy confirms the structural identity of saridegib, with spectra consistently matching the expected structure [8]. The compound's complex polycyclic structure produces characteristic NMR patterns that serve as definitive identification markers [19] [20].

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) analysis confirms the molecular ion peak corresponding to the expected molecular weight [8] [21]. Mass spectral fragmentation patterns provide additional structural confirmation and purity assessment.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in saridegib's structure [19]. The methanesulfonamide group and other structural features produce distinctive IR signatures.

High-Performance Liquid Chromatography

HPLC analysis typically demonstrates purity levels exceeding 98%, with pharmaceutical-grade material often achieving 99.95% purity [8]. This high purity is essential for research applications and pharmaceutical development.

Elemental Composition

The elemental analysis of saridegib reveals the following composition:

  • Carbon: 69.00% [5]
  • Hydrogen: 9.58% [5]
  • Nitrogen: 5.55% [5]
  • Oxygen: 9.51% [5]
  • Sulfur: 6.35% [5]

This elemental distribution reflects the compound's organic nature and the presence of the characteristic methanesulfonamide group that distinguishes it from its parent compound, cyclopamine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

504.33856457 g/mol

Monoisotopic Mass

504.33856457 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JT96FPU35X

Drug Indication

Treatment of naevoid basal-cell carcinoma syndrome (Gorlin syndrome)

Pharmacology

Patidegib is an orally bioavailable, cyclopamine-derived inhibitor of the Hedgehog (Hh) pathway with potential antineoplastic activity. Specifically, patidegib binds to and inhibits the cell membrane-spanning G-protein coupled receptor SMO, which may result in the suppression of Hh pathway signaling and a decrease in tumor cell proliferation and survival. SMO is activated upon binding of Hh ligand to the cell surface receptor Patched (PTCH); inappropriate activation of Hh signaling and uncontrolled cellular proliferation may be associated with SMO mutations. The Hh signaling pathway plays an important role in proliferation of neuronal precursor cells in the developing cerebellum and other tissues.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Frizzled / Smoothened family
Smoothened
SMO [HSA:6608] [KO:K06226]

Other CAS

1037210-93-7

Wikipedia

Saridegib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 02-18-2024
1. Austad, B.; Bahadoor, A.; Belani, J. D.; Janardanannair, S.; Johannes, C. W.; Keaney, G. F.; Lo, C. K.; Wallerstein, S. L. Enzymatic transamination of cyclopamine analogs. WO2011017551A1.

Explore Compound Types